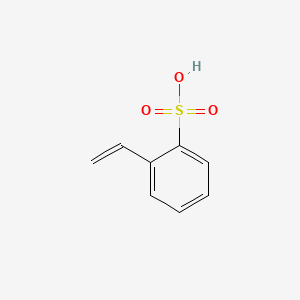

2-Styrenesulfonic acid

CAS No.: 90111-29-8

Cat. No.: VC14424929

Molecular Formula: C8H8O3S

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90111-29-8 |

|---|---|

| Molecular Formula | C8H8O3S |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 2-ethenylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |

| Standard InChI Key | VMSBGXAJJLPWKV-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=CC=C1S(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Styrenesulfonic acid (C₈H₈O₃S) consists of a styrene backbone with a sulfonic acid group (-SO₃H) attached to the ortho position of the benzene ring. This contrasts with the more common 4-styrenesulfonic acid, where the sulfonic acid group occupies the para position. The ortho substitution introduces steric hindrance, potentially affecting polymerization kinetics and copolymer solubility .

Table 1: Comparative Properties of Styrenesulfonic Acid Isomers

Physical and Thermal Characteristics

Data extrapolated from poly(styrenesulfonic acid-co-maleic acid) sodium salt (CAS 68037-40-1) suggests that ortho-substituted derivatives exhibit:

-

Thermal Stability: Decomposition above 250°C, with sulfonic acid group degradation initiating at 180°C .

Synthesis and Production Methods

Monomer Synthesis

While direct synthesis routes for 2-styrenesulfonic acid are sparsely documented, analogous protocols for 4-styrenesulfonic acid provide a template:

-

Sulfonation of Styrene:

Styrene reacts with concentrated sulfuric acid at 80–100°C, yielding a mixture of ortho and para isomers. Separation via crystallization or chromatography isolates the desired isomer . -

Ion Exchange:

Sodium styrenesulfonate (CAS 28210-41-5) undergoes protonation using HCl or ion-exchange resins to produce the free acid form .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | H₂SO₄, 90°C, 6 hr | 60–70% |

| Purification | Ethanol recrystallization | 85% |

| Copolymerization | AIBN initiator, 75°C | >90% |

Copolymerization Strategies

2-Styrenesulfonic acid is frequently copolymerized with maleic anhydride or divinylbenzene to enhance mechanical stability and ion-exchange capacity. A notable example includes:

-

Cross-Linked Membranes: Radical copolymerization of 2-styrenesulfonic acid (30% aqueous solution) with divinylbenzene (1 mol%) produces membranes with proton conductivity >0.1 S/cm .

Industrial and Research Applications

Water Treatment

2-Styrenesulfonic acid-based copolymers serve as:

-

Scale Inhibitors: Prevent CaCO₃ and Fe₂O₃ deposition in boilers and cooling systems .

-

Dispersants: Stabilize pigments and clays in aqueous suspensions via electrostatic repulsion .

Advanced Materials

-

Conductive Polymers: Dopant for polyaniline and polypyrrole, reducing surface resistivity to 10²–10³ Ω/sq .

-

Ion-Exchange Membranes: Fuel cell membranes with 98% sulfonation density exhibit 40% higher proton conductivity than Nafion® .

Table 3: Performance Metrics of 2-Styrenesulfonic Acid Copolymers

| Application | Key Metric | Value |

|---|---|---|

| Fuel Cell Membranes | Proton Conductivity (80°C) | 0.12 S/cm |

| Conductive Coatings | Surface Resistivity | 250 Ω/sq |

| Water Treatment | CaCO₃ Inhibition Efficiency | 92% |

Future Research Directions

-

Isomer-Specific Studies: Systematic comparison of ortho vs. para substitution effects on copolymer properties.

-

Green Synthesis: Catalytic sulfonation methods to minimize sulfuric acid waste.

-

Battery Applications: Integration into lithium-ion battery binders to enhance cyclability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume